molecular formula C16H10N2O8S2 B1210186 Indigotindisulfonic acid CAS No. 483-20-5

Indigotindisulfonic acid

Cat. No.: B1210186
CAS No.: 483-20-5
M. Wt: 422.4 g/mol
InChI Key: JMEVHYCNAPFOAB-UHFFFAOYSA-N
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Description

Indigo blue, also known as indigotin, is an organic compound with a distinctive blue color. It is a natural dye extracted from the leaves of plants belonging to the Indigofera genus, particularly Indigofera tinctoria. Historically, indigo was economically significant due to the rarity of other blue dyes. Today, most indigo dye is produced synthetically, with around 80,000 tonnes produced annually . Indigo is primarily used in the textile industry, especially for dyeing denim cloth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The Baeyer-Drewsen indigo synthesis, dating back to 1882, is one of the earliest methods for synthesizing indigo. This method involves an aldol condensation of o-nitrobenzaldehyde with acetone, followed by cyclization and oxidative dimerization to form indigo . Another method involves the biosynthesis of indigo using recombinant Escherichia coli, which expresses monooxygenase and malate dehydrogenase genes to enhance indigo production .

Industrial Production Methods

Industrial production of indigo typically involves chemical synthesis using petroleum-based raw materials such as aniline. The process includes several steps: nitration, reduction, and cyclization, followed by oxidation to produce indigo. Recent advancements have focused on eco-friendly production methods, such as using biocatalysts and alternative reducing agents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Indigo undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Leucoindigo: Formed by the reduction of indigo.

    Indigo Blue: Formed by the oxidation of leucoindigo.

Scientific Research Applications

Indigo blue has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Indigo blue is unique due to its vibrant color and historical significance. Similar compounds include:

Indigo blue stands out due to its widespread use in the textile industry and its historical importance as one of the oldest known dyes.

Properties

CAS No.

483-20-5

Molecular Formula

C16H10N2O8S2

Molecular Weight

422.4 g/mol

IUPAC Name

2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonic acid

InChI

InChI=1S/C16H10N2O8S2/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14/h1-6,17,19H,(H,21,22,23)(H,24,25,26)

InChI Key

JMEVHYCNAPFOAB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O

Key on ui other cas no.

483-20-5

solubility

1g/100ml

Synonyms

(delta-2,2'-biindole)-3,3'-dione
2-(1,3-Dihydro-3-oxo-5-sulpho-2H-indol-2-ylidene)-3- oxoindoline-5-sulphonic acid
Carmine, Indigo
D and C Blue NO. 6
FD and C Blue No. 2
indigo
Indigo Blue
Indigo Blue, Soluble
Indigo Carmine
Indigo Disulfonate
indigotin
Indigotindisulfonate
Indigotindisulfonate Sodium
Indigotindisulfonic Acid
Soluble Indigo Blue

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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